Einecs 300-084-1

Description

EINECS 300-084-1 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory framework for chemicals marketed in the EU prior to 1981. Under the REACH regulation, such compounds require rigorous safety assessments, often leveraging computational tools like Read-Across Structure-Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR) to fill data gaps without extensive animal testing .

Properties

CAS No. |

93919-99-4 |

|---|---|

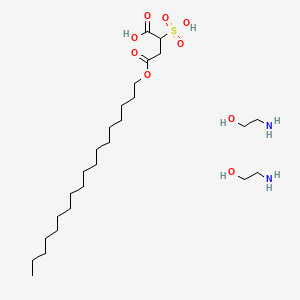

Molecular Formula |

C26H56N2O9S |

Molecular Weight |

572.8 g/mol |

IUPAC Name |

2-aminoethanol;4-octadecoxy-4-oxo-2-sulfobutanoic acid |

InChI |

InChI=1S/C22H42O7S.2C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-21(23)19-20(22(24)25)30(26,27)28;2*3-1-2-4/h20H,2-19H2,1H3,(H,24,25)(H,26,27,28);2*4H,1-3H2 |

InChI Key |

CEOQCLKSZUBDOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O.C(CO)N.C(CO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Structural Similarity :

- Compound A (CAS 34545-20-5) shares a nitrobenzene backbone with this compound but incorporates bromine and carboxylic acid groups, enhancing its polarity and reducing solubility compared to the parent compound .

- Compound B (CAS 3052-50-4) diverges structurally but exhibits functional similarity in industrial applications, such as polymer synthesis or corrosion inhibition .

Toxicity Predictions :

- QSAR models (e.g., those validated under OECD guidelines) predict acute toxicity for this compound using analogs like Compound A. The addition of bromine in Compound A increases electrophilicity, correlating with higher acute toxicity (450 mg/kg vs. 500 mg/kg) .

Regulatory Implications :

- RASAR approaches enable extrapolation of safety data from 1,387 labeled REACH Annex VI compounds to cover >33,000 EINECS substances, minimizing reliance on animal testing. A Tanimoto similarity threshold ≥70% ensures reliable read-across predictions .

Q & A

Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate proposed studies on this compound?

- Checklist :

- Feasible : Confirm access to specialized equipment (e.g., synchrotron facilities) and adequate sample quantities.

- Novel : Address gaps in literature (e.g., unexplored enantiomeric effects or polymorphic forms).

- Ethical : Ensure compliance with biosafety protocols for in vivo or ecotoxicological studies.

- Relevant : Link findings to broader applications (e.g., drug development or environmental impact) .

Data Management and Reporting

Q. What guidelines ensure transparent reporting of synthetic procedures for this compound?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s standards: report yields, purification methods, and spectral data (e.g., NMR shifts, HPLC traces) for all novel derivatives. For known compounds, provide citations to established protocols .

Q. How should researchers handle large datasets (e.g., crystallographic or omics data) in publications?

- Methodological Answer : Deposit raw data in discipline-specific repositories (e.g., Cambridge Structural Database for crystallography, GEO for genomics). In manuscripts, summarize key trends in figures/tables and reference supplementary archives with unique DOIs .

Addressing Uncertainties and Limitations

Q. What methods quantify experimental uncertainties in physicochemical studies of this compound?

- Methodological Answer : Calculate standard deviations or confidence intervals for triplicate measurements. Use error propagation models to estimate cumulative uncertainty in derived parameters (e.g., activation energy). Report instrument precision (e.g., ±0.1°C for temperature sensors) .

Q. How can researchers mitigate batch-to-batch variability in compound synthesis?

- Methodological Answer : Standardize reaction conditions (e.g., inert atmosphere, stirring rates) and validate purity via orthogonal methods (e.g., elemental analysis, XRPD). Document lot numbers and storage conditions for traceability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.